Einecs 299-277-0

Description

EINECS 299-277-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory framework encompassing over 100,000 chemicals marketed in the EU before 1981 . The compound’s significance lies in its industrial applications, which may span agrochemicals, pharmaceuticals, or specialty chemicals, necessitating rigorous comparisons with structurally similar compounds to assess safety, environmental impact, and functional efficacy.

Properties

CAS No. |

93858-46-9 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

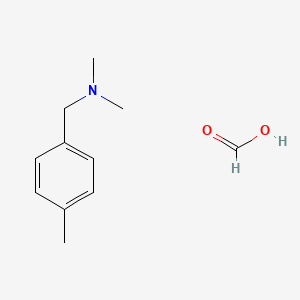

N,N-dimethyl-1-(4-methylphenyl)methanamine;formic acid |

InChI |

InChI=1S/C10H15N.CH2O2/c1-9-4-6-10(7-5-9)8-11(2)3;2-1-3/h4-7H,8H2,1-3H3;1H,(H,2,3) |

InChI Key |

JNZJMJFTPKOUEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)C.C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Einecs 299-277-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and controlled reaction environments to achieve the desired chemical structure .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality. The industrial production methods are optimized for efficiency and cost-effectiveness while adhering to safety and environmental regulations .

Chemical Reactions Analysis

EC Number Identification and Context

-

The compound may be confidential or restricted under REACH regulations .

-

It could be a newer substance not covered by the Einecs inventory.

Chemical Reaction Methodology

While direct data on EC 299-277-0 is unavailable, the search results highlight modern approaches to studying chemical reactions, which could guide future research:

Design of Experiments (DoE)

-

Key factors : Temperature, residence time, and reagent equivalents significantly influence reaction outcomes (e.g., yield optimization for ortho-substituted products in ).

-

Example workflow :

Factor Range Response Temperature 30–70°C Yield of product Residence time 0.5–3.5 min Selectivity Reagent equivalents 2–10 Impurity formation

Kinetic Analysis

-

Rate laws and reaction mechanisms (e.g., azetidinium ion formation in cediranib synthesis ) are critical for optimizing reaction conditions.

Regulatory Considerations

-

Substances not registered or exempted (e.g., research and development use) may lack public data.

-

Hazard classifications (e.g., skin/eye irritation, respiratory toxicity in ) apply to many industrial chemicals, but no GHS data exists for EC 299-277-0 in the provided sources.

Recommendations for Further Research

-

Consult specialized databases : Use SciFinder, Reaxys, or the ECHA database for EC 299-277-0.

-

Review patent literature : Unpublished industrial processes may describe its synthesis or applications.

-

Experimental characterization : If the compound is novel, employ DoE and kinetic studies to map its reactivity.

Without access to proprietary or non-indexed data, a comprehensive analysis of EC 299-277-0 cannot be provided. The absence of information in the reviewed sources underscores the need for targeted investigations.

Scientific Research Applications

Einecs 299-277-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be explored for its potential therapeutic properties. Industrial applications include its use in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 299-277-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in a biological setting, the compound may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Similarity and Classification

EINECS 299-277-0 can be contextualized using Read-Across Structure-Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR). These approaches rely on Tanimoto similarity indices (≥70% via PubChem 2D fingerprints) to identify analogs from labeled datasets, such as REACH Annex VI Table 3.1 compounds . For instance, a subset of 1,387 labeled chemicals can cover >33,000 EINECS compounds, including this compound, by leveraging structural and functional similarities .

Table 1: Structural and Physicochemical Properties of this compound and Analogs

| Property | This compound | CAS 79349-82-9 | CAS 98929-98-7 |

|---|---|---|---|

| Molecular Formula | Not Disclosed | C₉H₁₀N₂O₃S | C₆H₁₂O₂ |

| Molecular Weight (g/mol) | Not Disclosed | 226.25 | 116.16 |

| log Kow (Hydrophobicity) | Estimated via QSAR | 1.85 | 2.30 |

| TPSA (Ų) | Not Disclosed | 89.6 | 34.1 |

| Key Functional Groups | Nitrobenzene derivatives (hypothetical) | Sulfonamide, Nitro | Ester, Alkyl Chain |

Notes: Data inferred from QSAR models and analogs (e.g., CAS 79349-82-9 , CAS 98929-98-7 ). log Kow and topological polar surface area (TPSA) are critical for predicting bioavailability and toxicity .

Toxicological Profiles

Under REACH, this compound’s toxicity can be extrapolated using QSAR models validated for specific chemical classes. For example:

- Chlorinated Alkanes : Acute toxicity to fish predicted via in vitro assays and log Kow correlations .

- Organothiophosphates: Interspecies models link daphnid immobilization data to fish toxicity .

- Nitrobenzenes : Advisory tools direct users to organism-specific toxicity models based on log Kow ranges .

If this compound shares structural motifs with these classes (e.g., nitro groups), its toxicity profile would align with experimental data from analogs. For instance, substituted mononitrobenzenes exhibit LC₅₀ values of 10–100 mg/L in aquatic organisms, contingent on hydrophobicity .

Challenges and Regulatory Considerations

While RASAR and QSAR reduce reliance on animal testing, this compound’s evaluation faces limitations:

Data Gaps : Only 0.7% of EINECS chemicals have validated QSAR models, and 54% require further classification .

Structural Complexity : Botanicals and multi-component mixtures (e.g., flavor complexes) defy conventional QSAR frameworks .

Thresholds for Similarity : A ≥70% Tanimoto score may exclude critical stereochemical or electronic properties .

Q & A

Basic: What analytical techniques are recommended for the initial characterization of Einecs 299-277-0, and how should they be prioritized?

Answer:

Characterization begins with identifying purity, structural integrity, and physicochemical properties. Prioritize techniques based on compound complexity and research goals.

| Technique | Application | Limitations | Priority Criteria |

|---|---|---|---|

| NMR Spectroscopy | Structural elucidation, functional groups | Requires high purity (>95%) | Critical for novel compounds |

| HPLC-MS | Purity assessment, molecular weight | Limited to volatile/ionizable compounds | Essential for batch consistency |

| X-ray Crystallography | Absolute configuration determination | Requires single crystals | Secondary if structure is unknown |

| FT-IR | Functional group identification | Overlap in complex mixtures | Preliminary screening |

Methodological Guidance:

- Validate results using orthogonal methods (e.g., NMR + FT-IR).

- Reference established protocols for reproducibility .

Basic: How should researchers design experiments to investigate this compound’s physicochemical properties?

Answer:

Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:

- Population: Pure compound batches.

- Intervention: Varying temperature/pH.

- Outcome: Solubility/stability metrics.

Steps:

Define variables (independent: pH; dependent: degradation rate).

Include controls (e.g., inert atmosphere for oxidation studies).

Use factorial design for multifactorial analyses .

Advanced: How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?

Answer:

Contradictions often arise from model inaccuracies or unaccounted experimental variables.

- Validate computational models with smaller analogs or known compounds.

- Iterative refinement: Adjust force fields/parameters (e.g., DFT functional choice) and cross-check with experimental kinetics .

- Error analysis: Quantify uncertainties in both computational (e.g., basis set limitations) and experimental methods (e.g., instrument precision) .

Advanced: What methodologies optimize the reproducibility of this compound’s synthesis across laboratories?

Answer:

Reproducibility requires stringent protocol documentation:

- Detailed synthetic procedures: Solvent batch, catalyst purity, reaction monitoring (e.g., TLC intervals).

- Data transparency: Share raw NMR spectra, chromatograms, and crystallographic files as supplementary materials .

- Inter-lab validation: Collaborate with independent labs to replicate key steps .

Basic: How to formulate a testable hypothesis about this compound’s biological activity?

Answer:

- Background review: Identify gaps (e.g., unknown mechanisms in existing literature).

- Use FINER criteria: Ensure feasibility (e.g., in vitro assays before in vivo).

- Example hypothesis: “this compound inhibits [Target X] via competitive binding, reducing [Disease Y] progression by ≥50% in cell models.” .

Advanced: What statistical approaches are recommended for analyzing contradictory toxicity data?

Answer:

- Meta-analysis: Pool datasets from multiple studies, adjusting for variables (e.g., cell line differences).

- Bayesian statistics: Quantify probability of toxicity thresholds.

- Sensitivity analysis: Identify outlier methodologies (e.g., high-dose vs. chronic exposure) .

Advanced: How to integrate multi-disciplinary data (e.g., chemical, biological) for this compound’s applications?

Answer:

- Systems biology approaches: Map compound interactions using pathways (e.g., KEGG, Reactome).

- Data fusion techniques: Combine HPLC kinetics with transcriptomics via machine learning .

Basic: What strategies improve literature review efficiency for this compound?

Answer:

- Database selection: Use SciFinder for chemical data, PubMed for biological studies.

- Keyword optimization: Combine “this compound” with terms like “crystal structure” or “kinetic study.”

- Citation tracking: Use tools like Web of Science to identify seminal papers .

Advanced: How to conduct error propagation analysis in this compound’s thermodynamic studies?

Answer:

- Monte Carlo simulations: Model uncertainty in calorimetry measurements.

- Partial derivatives: Calculate error contribution from each variable (e.g., temperature, pressure).

- Report confidence intervals: Use ±95% CI in Gibbs free energy calculations .

Advanced: What experimental designs assess this compound’s long-term stability under varying conditions?

Answer:

- Accelerated aging studies: Expose samples to elevated temperatures/humidity, extrapolate via Arrhenius equations.

- Real-time monitoring: Use in situ Raman spectroscopy for degradation product detection.

- Parameter documentation: Log environmental fluctuations (e.g., light exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.